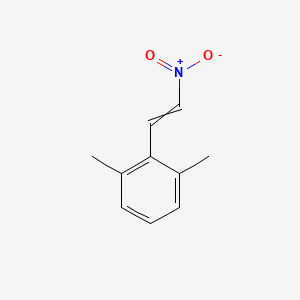
3-(3,4-diethoxyphenyl)prop-2-enoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-diethoxyphenyl)prop-2-enoic Acid, also known as DEPA, is an organic compound belonging to the class of cinnamic acid derivatives. This compound is characterized by the presence of two ethoxy groups attached to the phenyl ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-diethoxyphenyl)prop-2-enoic Acid typically involves the reaction of 3,4-diethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of DEPA may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3-(3,4-diethoxyphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. Reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include:
科学研究应用
3-(3,4-diethoxyphenyl)prop-2-enoic Acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the metabolism of drugs and xenobiotics.
Medicine: Investigated for its antioxidant and anti-inflammatory properties, showing promise in the treatment and prevention of diseases associated with oxidative stress and inflammation.
Industry: Applied in the development of materials such as polymers and liquid crystals, where precise control over chemical reactions is crucial.
作用机制
The mechanism of action of 3-(3,4-diethoxyphenyl)prop-2-enoic Acid is not fully understood. it is suggested that the compound exerts its biological effects through the inhibition of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. Additionally, DEPA has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
相似化合物的比较
Similar Compounds
3-(3,4-dimethoxyphenyl)prop-2-enoic Acid: A similar compound with methoxy groups instead of ethoxy groups.
3-(3,4-dihydroxyphenyl)prop-2-enoic Acid: Known for its antioxidant properties, this compound has hydroxyl groups instead of ethoxy groups, leading to different reactivity and applications.
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic Acid:
Uniqueness
3-(3,4-diethoxyphenyl)prop-2-enoic Acid stands out due to its unique ethoxy groups, which impart distinct chemical and biological properties. These differences make it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
3-(3,4-diethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHDVAIQPNASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)


![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)


carbonyl}carbamate](/img/structure/B11726228.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)
![3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726237.png)
![6-Methoxy-5-nitrobenzo[d]thiazol-2-amine](/img/structure/B11726239.png)

